An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS No: 308386-35-8). As a key building block in contemporary medicinal chemistry, a thorough understanding of its molecular characteristics is paramount for its effective application in drug discovery and development. This document delves into the structural and physicochemical parameters of the title compound, offering both established data and predictive insights. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven experimental protocols derived from authoritative international guidelines (OECD, ICH) to enable researchers to determine these properties in-house. This approach ensures a self-validating framework for the practical application of this compound. The guide is structured to provide a logical flow from fundamental identity to complex stability considerations, supported by clear data visualizations and workflow diagrams.
Introduction and Molecular Identity
Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a bifunctional molecule incorporating a piperidine ring, a pyridine ether moiety, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of structural features makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine and pyridine scaffolds are prevalent in numerous pharmaceuticals, and the Boc group offers a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating selective chemical modifications.
A precise understanding of its physicochemical properties, such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), is critical for optimizing reaction conditions, designing purification strategies, and predicting its behavior in biological systems. This guide aims to be an essential resource for scientists working with this compound.
Chemical Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its unambiguous identity.
Caption: 2D Structure of the target molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate | - |
| CAS Number | 308386-35-8 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| SMILES | O=C(N1CCC(OC2=CC=NC=C2)CC1)OC(C)(C)C | - |
Core Physicochemical Properties: A Data-Driven Analysis
The physicochemical properties of a molecule are determinative of its behavior in both chemical and biological environments. While experimental data for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is not extensively available in the public domain, we can infer and estimate certain properties based on its structural motifs and data from analogous compounds. This section also provides robust protocols for the experimental determination of these crucial parameters.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Estimated Value/Range | Rationale for Estimation/Analog Data |
| Melting Point (°C) | Not Available | 70 - 110 | The melting point of tert-butyl carbamate is 105-108 °C. The larger, more complex structure of the target molecule could lead to a different melting point, but this provides a starting point. |
| Boiling Point (°C) | Not Available | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |
| pKa | Not Available | 4.5 - 5.5 (pyridinium) | The pKa of the conjugate acid of pyridine is approximately 5.23. The ether linkage at the 4-position is expected to have a minor electronic effect on the basicity of the pyridine nitrogen. The piperidine nitrogen is protected by the Boc group and is non-basic. |
| logP (Octanol/Water) | Not Available | 2.0 - 3.0 | This is an estimate based on the presence of both lipophilic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) functionalities. |
| Aqueous Solubility | Not Available | Sparingly soluble | The molecule has a significant non-polar character due to the Boc group and the aromatic rings, suggesting limited aqueous solubility. Solubility is expected to be pH-dependent, increasing at acidic pH due to the protonation of the pyridine nitrogen. |
Acidity/Basicity: The pKa Profile
The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, the primary basic center is the nitrogen atom of the pyridine ring. The piperidine nitrogen is part of a carbamate and is therefore non-basic. The pKa of the conjugate acid of pyridine is approximately 5.23. The electron-donating or -withdrawing nature of the substituent at the 4-position of the pyridine ring can influence its basicity. In this case, the ether linkage is not expected to significantly alter the pKa from that of pyridine itself.
Experimental Protocol: pKa Determination by Potentiometric Titration (Adapted from OECD Guideline 112)
This protocol provides a robust method for determining the dissociation constants in water.[2][3][4]
Caption: Workflow for pKa determination.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a solution of the test compound in purified water at a concentration not exceeding 0.01 M or half its saturation concentration.[5] If solubility is low, a small amount of a water-miscible co-solvent may be used.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the pyridine nitrogen has been protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.
Lipophilicity: The Octanol-Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, and it is a key indicator of its lipophilicity. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: logP Determination by HPLC Method (Adapted from OECD Guideline 117)
The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for determining logP.[6][7][8]
Caption: Workflow for logP determination by HPLC.
Step-by-Step Methodology:
-
System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water.
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Sample Analysis: Inject a solution of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.
-
Data Calculation:
-
Determine the retention time (t_R) for each standard and the test compound.
-
Determine the column dead time (t_0) using an unretained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known logP values for the standards to generate a calibration curve.
-
Calculate the logP of the test compound by interpolating its log(k) value on the calibration curve.
-
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The presence of both hydrophobic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) moieties in tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate suggests it is likely to be sparingly soluble in water.
Experimental Protocol: Aqueous Solubility Determination by the Flask Method (Adapted from OECD Guideline 105)
This method determines the saturation concentration of a substance in water at a given temperature.[9][10][11][12]
Caption: Workflow for aqueous solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an amount of the solid compound to a flask containing a known volume of purified water sufficient to create a saturated solution with excess solid.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, and then separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.
Stability Profile
The stability of a drug substance is a critical quality attribute that can be influenced by temperature, humidity, light, and pH.[1][13] The stability of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is largely dictated by the lability of the Boc protecting group and the chemical nature of the pyridine ring.
-
pH Stability: The Boc group is known to be labile under acidic conditions, leading to its cleavage and the formation of the corresponding free piperidine.[14] It is generally stable to basic and neutral conditions. The ether linkage is typically stable to hydrolysis across a wide pH range.
-
Thermal Stability: The Boc group can be thermally labile, and elevated temperatures may lead to its removal.[6][14]
-
Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, the compound should be protected from light during storage and handling.
Experimental Protocol: Forced Degradation Study (Based on ICH Q1A Principles)
Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][13]
Step-by-Step Methodology:
-
Stress Conditions: Subject solutions of the compound to a variety of stress conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C).
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound (e.g., at 80 °C) and a solution of the compound.
-
Photolytic: Expose a solution of the compound to UV and visible light.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting peaks are present.
Spectral Characteristics
While specific spectra for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate are not provided here, this section outlines the expected spectral features based on its structure. This information is valuable for confirming the identity and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the aliphatic region), and the pyridine ring protons (in the aromatic region, typically between 7.0 and 8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine and pyridine rings, and the methyl carbons of the tert-butyl group (~28 ppm).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the carbamate (around 1680-1700 cm⁻¹) and characteristic bands for the C-O-C ether linkage and the aromatic pyridine ring.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. While a lack of public experimental data for some key parameters necessitates estimation, this guide empowers researchers by providing robust, validated protocols for their in-house determination. A thorough understanding and experimental validation of the properties outlined herein will facilitate the successful application of this versatile building block in the advancement of pharmaceutical research and development.
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